![molecular formula C19H22N2O2S2 B2547637 N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide CAS No. 2379996-32-2](/img/structure/B2547637.png)
N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is a member of the oxamide family, and its unique chemical structure makes it an attractive target for research.
作用機序
The mechanism of action of N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide is not fully understood. However, it is believed that this compound acts by binding to specific receptors or enzymes in the body, thereby modulating their activity. The exact binding site and mode of action of this compound are still under investigation.
Biochemical and Physiological Effects:
N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can improve cognitive function and reduce oxidative stress in the brain.
実験室実験の利点と制限
One of the main advantages of using N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide in lab experiments is its high potency and selectivity. This compound has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using this compound is its complex synthesis method, which requires specialized equipment and expertise.
将来の方向性
There are several future directions for research on N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide. One direction is to further investigate the mechanism of action of this compound and identify its binding site(s) in the body. Another direction is to develop new analogs of this compound with improved efficacy and safety profiles. Additionally, this compound can be used to study the structure and function of specific proteins and enzymes in the body, which can lead to the development of new drugs and therapies. Finally, this compound can be used in preclinical studies to evaluate its potential as a drug candidate for various diseases.
In conclusion, N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide is a chemical compound with significant potential in various fields of research. Its unique chemical structure and potent biological activity make it an attractive target for further investigation. However, more research is needed to fully understand its mechanism of action and to develop new analogs with improved therapeutic properties.
合成法
The synthesis of N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of the starting materials, which are commercially available. The next step involves the reaction of these starting materials to form the intermediate compounds. The final step involves the coupling of the intermediate compounds to form the desired product. The synthesis method is challenging, and it requires careful optimization to obtain high yields and purity of the product.
科学的研究の応用
N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In pharmacology, this compound has been used to study the mechanism of action of various drugs and to develop new drugs with improved efficacy and safety profiles. In biochemistry, this compound has been used to study the structure and function of various proteins and enzymes.
特性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S2/c22-18(20-8-6-14-4-2-1-3-5-14)19(23)21-11-17-10-16(13-25-17)15-7-9-24-12-15/h4,7,9-10,12-13H,1-3,5-6,8,11H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLUNZFZGPWXDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[3,3'-bithiophene]-5-yl}methyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

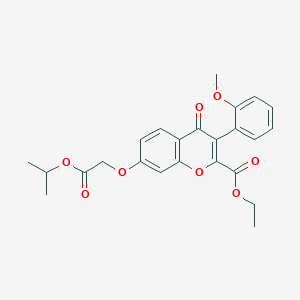
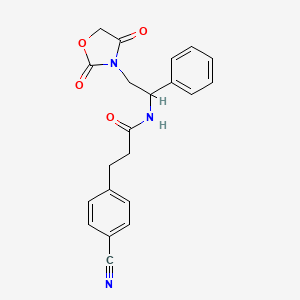
![3-methanesulfonyl-2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide](/img/structure/B2547557.png)

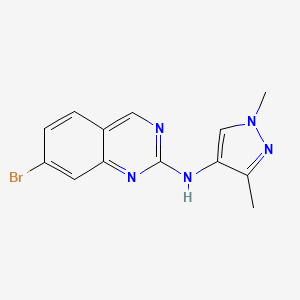
![2-Benzhydryl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one](/img/structure/B2547561.png)
![diethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2547564.png)
![2-(benzo[d]isoxazol-3-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2547565.png)

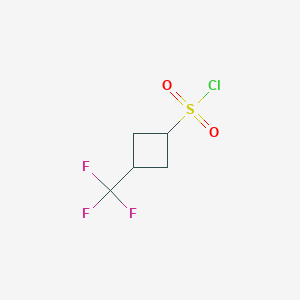
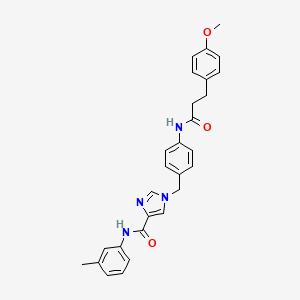
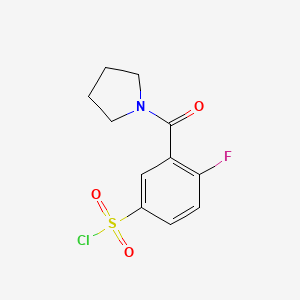
![Methyl 3-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate](/img/structure/B2547576.png)
